molecular formula C16H23BO2 B13644975 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13644975
M. Wt: 258.2 g/mol
InChI Key: BHPCREMOBXBWBS-VAWYXSNFSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced forms.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halides or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for the development of new pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties. Research into its potential as a drug candidate or as a component of drug delivery systems is ongoing.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-yn-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane

Uniqueness

4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the phenylbutenyl group. These features confer distinct reactivity and stability, making it valuable for various applications in synthesis and research.

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-phenylbut-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-13(14-9-7-6-8-10-14)11-12-17-18-15(2,3)16(4,5)19-17/h6-13H,1-5H3/b12-11+

InChI Key

BHPCREMOBXBWBS-VAWYXSNFSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)C2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)C2=CC=CC=C2

Origin of Product

United States

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